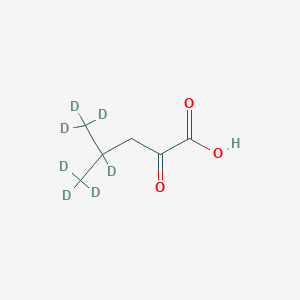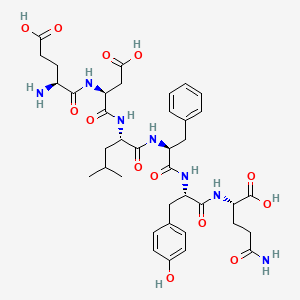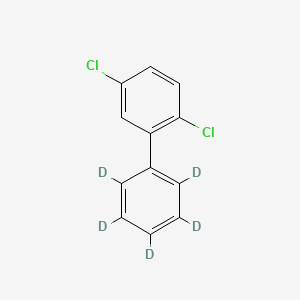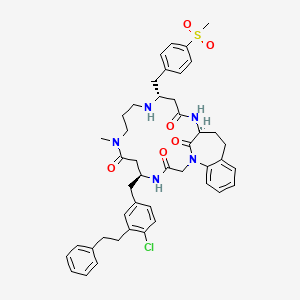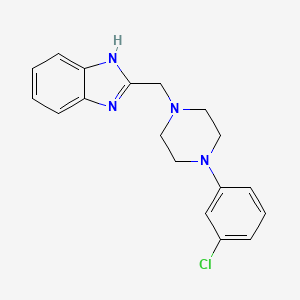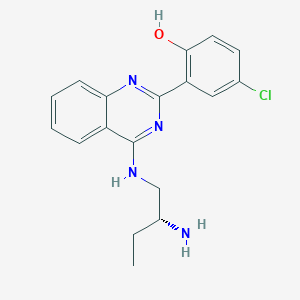
Pkd-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pkd-IN-1 is a small molecule inhibitor specifically designed to target protein kinase D (PKD). Protein kinase D is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of protein kinase D has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. This compound has emerged as a valuable tool for studying protein kinase D-mediated signaling pathways and holds potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pkd-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
Pkd-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents on the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and selectivity towards protein kinase D.
科学的研究の応用
Pkd-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study protein kinase D-mediated signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of protein kinase D in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic agents targeting protein kinase D.
作用機序
Pkd-IN-1 exerts its effects by binding to the ATP-binding site of protein kinase D, thereby inhibiting its kinase activity. This inhibition disrupts protein kinase D-mediated signaling pathways, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the three isoforms of protein kinase D (PKD1, PKD2, and PKD3), which are involved in various physiological and pathological conditions.
類似化合物との比較
Pkd-IN-1 is compared with other protein kinase D inhibitors such as 1-naphthyl PP1 and IKK-16. While these compounds share a similar mechanism of action, this compound is distinguished by its higher selectivity and potency towards protein kinase D. Other similar compounds include:
1-naphthyl PP1: A pan-PKD inhibitor with lower selectivity compared to this compound.
IKK-16: Another pan-PKD inhibitor with broader kinase inhibition profile.
This compound’s unique structure and high selectivity make it a valuable tool for studying protein kinase D and developing targeted therapies.
特性
分子式 |
C18H19ClN4O |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)/t12-/m1/s1 |
InChIキー |
KTDRFFCAMFPUFZ-GFCCVEGCSA-N |
異性体SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
正規SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


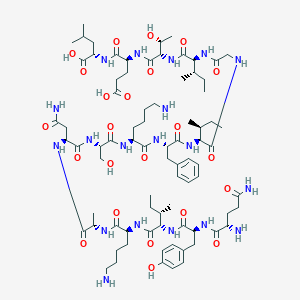

![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

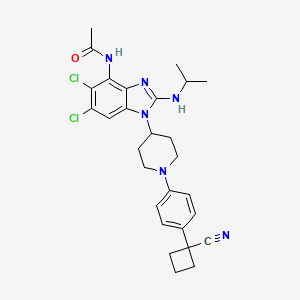

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
